Diiodogermane

Description

Reduction of Germanium(IV) Iodide

A primary and well-established method for synthesizing Germanium(II) iodide (GeI₂) involves the reduction of Germanium(IV) iodide (GeI₄). wikipedia.orgwikipedia.org This approach leverages the accessibility of the +4 oxidation state of germanium and employs suitable reducing agents to achieve the desired +2 state.

A common protocol for the reduction of GeI₄ utilizes a combination of hydriodic acid (HI) and hypophosphorous acid (H₃PO₂). wikipedia.orgwikipedia.org In this reaction, GeI₄ is treated with aqueous hypophosphorous acid in the presence of hydriodic acid. wikipedia.org The reaction can be represented by the following equation:

GeI₄ + H₂O + H₃PO₂ → GeI₂ + H₃PO₃ + 2HI wikipedia.org

The process typically involves adding GeI₄ to a mixture of distilled water and concentrated hydriodic acid with stirring, followed by the addition of hypophosphorous acid. chemicalbook.com The mixture is then heated under reflux, leading to the crystallization of GeI₂ upon cooling. chemicalbook.comchemicalbook.com The resulting crystals are often washed with dilute hydriodic acid and dried to obtain the purified product. chemicalbook.com

Direct Elemental Combination Reactions

Germanium(II) iodide can also be synthesized through the direct reaction of elemental germanium with iodine. wikipedia.org This method offers a straightforward approach to the compound, though careful control of reaction conditions is necessary to favor the formation of the diiodide over the tetraiodide.

The direct combination of germanium and iodine is typically carried out at elevated temperatures, generally in the range of 200–400 °C. wikipedia.org The stoichiometry of the reactants and the temperature profile are critical parameters in optimizing the yield of GeI₂. In a related context of chemical vapor transport for growing germanium crystals, the reaction of gaseous GeI₄ with germanium to produce GeI₂ is a key equilibrium. For obtaining pure germanium crystals through this transport method, a deposition temperature above 460 °C is recommended, with single-crystal growth being favored at around 600 °C. mdpi.com

Reactions Involving Germanium Monoxide or Germanium Monosulfide

Alternative precursors for the synthesis of Germanium(II) iodide include Germanium(II) oxide (GeO) and Germanium(II) sulfide (B99878) (GeS). wikipedia.orgumich.edu These compounds react with hydrogen iodide to yield GeI₂.

The reactions are as follows:

GeO + 2HI → GeI₂ + H₂O wikipedia.org

GeS + 2HI → GeI₂ + H₂S wikipedia.orgumich.edu

For the reaction with GeS, the process involves adding excess concentrated hydriodic acid to germanium sulfide powder and heating it to 100 °C with stirring. chemicalbook.com The product is then obtained by filtering the hot solution and allowing the filtrate to cool slowly, leading to crystallization. chemicalbook.comchemicalbook.com

Thermal Decomposition Routes from Higher Hydrides (e.g., HGeI₃)

Germanium(II) iodide can be formed from the thermal decomposition of triiodogermane (HGeI₃). wikipedia.org Triiodogermane itself can be prepared by reacting trichlorogermane (B72276) (HGeCl₃) with hydroiodic acid. wikipedia.org The two-step process can be summarized as:

HGeCl₃ + 3HI → HGeI₃ + 3HCl wikipedia.org

HGeI₃ → GeI₂ + HI wikipedia.org

This route provides an indirect method for obtaining GeI₂ from a germane (B1219785) precursor.

Colloidal Synthesis Approaches for Germanium Nanomaterials utilizing Germanium(II) Iodide Precursors

Germanium(II) iodide is a significant precursor in the colloidal synthesis of germanium nanomaterials, such as nanocrystals and nanowires. ingentaconnect.comacs.org These methods are crucial for developing materials with applications in areas like photovoltaics and near-IR detectors. acs.org

In a typical colloidal synthesis, GeI₂ is reduced in the presence of coordinating solvents and capping agents at elevated temperatures. The choice of reducing agent, solvent, temperature, and reaction time influences the size, shape, and crystallinity of the resulting germanium nanostructures.

Key Research Findings in Colloidal Synthesis:

Reducing Agents: Strong reducing agents like tert-butyllithium (B1211817) have been used to reduce GeI₂. Interestingly, some syntheses can proceed without a traditional hazardous reducing agent by utilizing primary amines, which serve as both a reducing agent and a surface passivating ligand. ingentaconnect.comnih.gov Silver nanoparticles have also been employed as sacrificial templates and reducing agents in the synthesis of hollow germanium nanoparticles. acs.org

Temperature Effects: A minimum temperature of 250 °C is often required for the crystallization of germanium in colloidal synthesis; below this, amorphous material may form. However, increasing the reaction temperature from 250 to 300 °C has shown little effect on the final nanocrystal size and structure in some systems. In microwave-assisted syntheses, reaction temperatures can range from 210 °C to 270 °C, with nanocrystal size increasing with temperature. rsc.org

Solvents and Ligands: Oleylamine (B85491) is a commonly used solvent and passivating ligand. rsc.orgacs.orgresearchgate.net The interaction between GeI₂ and oleylamine can lead to the formation of a Ge-amine-iodide complex. acs.org Tri-n-octylphosphine (TOP) is another important ligand, found to be necessary for the formation of hollow germanium nanoparticles. acs.org

Mixed Valence Precursors: The size of germanium nanocrystals can be controlled by adjusting the ratio of Ge(II) to Ge(IV) precursors in the reaction mixture. acs.orgacs.org The in-situ oxidation of GeI₂ to GeI₄ using iodine or bromine has been shown to provide finer control over the size and crystallinity of the nanocrystals. acs.org

Interactive Data Table: Colloidal Synthesis Parameters for Germanium Nanomaterials from GeI₂

| Precursor(s) | Reducing Agent(s) | Solvent/Ligand(s) | Temperature (°C) | Resulting Nanomaterial | Reference(s) |

| GeI₂ | tert-butyllithium | Trioctylphosphine (TOP), Hexadecylamine (HDA) | 250 - 300 | Ge Nanoparticles (1.9–16.0 nm) | |

| GeI₂ | Primary Amine (e.g., Oleylamine) | Organoamine | Not specified | Near-IR Emitting Ge Nanocrystals | ingentaconnect.comnih.gov |

| GeI₂, Ag Nanoparticles | Ag Nanoparticles | Dioctyl ether (DOE), Trioctylphosphine (TOP) | 200 | Hollow Ge Nanoparticles | acs.org |

| GeI₂ | Oleylamine | Oleylamine | 210 - 270 (Microwave) | Ge Nanocrystals | rsc.org |

| GeI₂, I₂/Br₂ | Oleylamine | Oleylamine | 250 (Microwave) | Size and Crystallinity-Tuned Ge Nanocrystals | acs.org |

Properties

IUPAC Name |

diiodogermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeH2I2/c2-1-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEVYUFHPSXHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GeH2](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

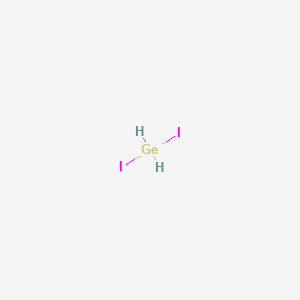

GeH2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-08-5, 14694-31-6 | |

| Record name | Germanium iodide (GeI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursors for Germanium Ii Iodide

High-Purity Synthesis and Controlled Environmental Techniques

The synthesis of high-purity Germanium(II) iodide (GeI₂) necessitates stringent control over the reaction environment to prevent the formation of impurities, primarily Germanium(IV) iodide (GeI₄) and germanium oxides. Due to the sensitivity of GeI₂ to moisture and oxygen, all synthetic and handling procedures must be conducted under controlled atmospheric conditions, such as a high vacuum or in an inert gas atmosphere.

A prevalent method for synthesizing high-purity GeI₂ involves the direct reaction of elemental germanium and iodine. acs.org To ensure the complete reaction of iodine and to prevent the formation of GeI₄, a stoichiometric excess of germanium powder is often used. aip.org The reactants are sealed in a quartz ampule under a high vacuum (e.g., <5 × 10⁻³ Pa) to create a clean reaction environment. acs.orgaip.org The ampule is then heated in a furnace at elevated temperatures. After the reaction is complete, the GeI₂ can be further purified by vacuum sublimation. samaterials.comresearchgate.net

Another established route to high-purity GeI₂ is through the reduction of a germanium(IV) species. One such method involves the reduction of germanium dioxide (GeO₂) with hypophosphorous acid in the presence of hydroiodic acid. rsc.org This reaction is performed under an inert atmosphere to protect the product from oxidation. rsc.org

The handling and manipulation of GeI₂, which is sensitive to air and moisture, require the use of specialized equipment. chemicalbook.com Schlenk lines and gloveboxes filled with an inert gas, such as argon or nitrogen, are essential for preventing the hydrolysis and oxidation of the compound. acs.orggoogle.com Solvents used in any solution-based synthesis or washing steps must be rigorously dried and deoxygenated. acs.org

Detailed research findings have outlined specific parameters for these high-purity synthetic routes.

Table 1: High-Purity Synthesis of Germanium(II) Iodide via Direct Reaction

| Precursor 1 | Precursor 2 | Environment | Reaction Temperature (°C) | Reaction Time (h) | Purification Method | Reference |

| Germanium Powder | Iodine Powder | High Vacuum (<5 × 10⁻³ Pa) | 600 | 200 | Slow Cooling | acs.org |

| Germanium Powder | Iodine Spheres | Vacuum (<1 Pa) | 440 | 168 (1 week) | Chemical Vapor Transport | aip.org |

Table 2: High-Purity Synthesis of Germanium Iodide Perovskites (precursor synthesis)

| Germanium Source | Reducing/Iodinating Agents | Environment | Reaction Temperature (°C) | Key Steps | Reference |

| GeO₂ | Hypophosphorous acid, Hydroiodic acid | Inert Atmosphere | 90 | Dissolution of GeO₂ followed by precipitation | rsc.org |

The meticulous control of the synthetic environment is paramount to achieving high-purity Germanium(II) iodide, which is crucial for its applications in materials science and electronics. The exclusion of atmospheric contaminants ensures the desired chemical and physical properties of the final product.

Advanced Structural Characterization of Germanium Ii Iodide and Its Derivatives

Crystalline Architectures and Unit Cell Parameters

Germanium(II) iodide is a crystalline solid that adopts a well-defined, layered structure. acs.org Its architecture has been determined primarily through X-ray diffraction (XRD), which confirms a hexagonal crystal system. researchgate.net

Germanium(II) iodide is isostructural with cadmium iodide (CdI₂), adopting its characteristic layered lattice structure. acs.orgwikipedia.orgnih.gov In this arrangement, the iodide anions form a hexagonal close-packed (hcp) lattice. The Germanium(II) cations then occupy all the octahedral holes, but only in alternating layers. soton.ac.uk This creates a "sandwich" structure where a layer of germanium atoms is situated between two layers of iodine atoms. researchgate.net The crystal belongs to the space group P-3m1 (No. 164) or the related P6̅m2. researchgate.netnih.gov

The unit cell parameters for Germanium(II) iodide have been reported with slight variations, reflecting different experimental conditions or sample preparations.

Table 1: Reported Unit Cell Parameters for Germanium(II) Iodide

| Parameter a (Å) | Parameter c (Å) | Crystal System | Space Group | Source |

|---|---|---|---|---|

| 4.13 | 6.79 | Hexagonal | P-3m1 | acs.orgnih.gov |

This interactive table allows for sorting and filtering of the crystallographic data.

The CdI₂ structure type inherently gives GeI₂ pronounced layered characteristics. These layers are composed of edge-sharing [GeI₆] octahedra. researchgate.net The bonding within the layers is primarily strong and ionic with some covalent character, while the forces holding the layers together are weak van der Waals interactions. soton.ac.ukcore.ac.uk This lamellar stacking is evident along the c-axis plane of the crystal. acs.org The weak interlayer forces result in a low cleavage energy, allowing the material to be easily exfoliated into two-dimensional sheets. core.ac.uk

Cadmium Iodide Structure Type Analysis

Molecular and Electronic Structure Determination in Germanium(II) Iodide Complexes

When Germanium(II) iodide acts as a Lewis acid, it forms complexes and adducts with various donor ligands, leading to different coordination environments and molecular structures.

The coordination geometry at the Germanium(II) center in its complexes is variable and highly dependent on the nature and steric bulk of the coordinating ligands. In a crystallographically characterized two-coordinate amido-germanium(II) iodide species, [LGeI] (where L is a bulky amido ligand), the germanium center is sandwiched by two phenyl substituents of the ligand, enforcing a simple two-coordinate geometry. cdnsciencepub.com In other complexes with neutral N-donor ligands, such as those involving 2,2′-bipyridyl or 1,10-phenanthroline, the geometry can be more complex. For instance, the structure of [GeCl₂(2,2′-bipy)] features a chelating bipyridyl ligand and forms a zig-zag polymer chain through long-range intermolecular bridges, resulting in a very distorted six-coordinate environment at the germanium center. rsc.org In another example, [GeCl₂{Me₂N(CH₂)₂NMe₂}], the complex exists as a weakly associated dimer with a distorted square-pyramidal coordination at each Ge(II) atom. rsc.org The presence of a stereochemically active ns² lone pair on Ge(II) often influences the coordination geometry, leading to distortions from ideal polyhedra. capes.gov.br

Detailed structural analysis of Germanium(II) iodide complexes provides precise data on bond lengths and angles, which are crucial for understanding the nature of the coordinate bonds. For the two-coordinate amido-germanium(II) iodide complex, [L*GeI], X-ray crystallography has provided specific measurements. cdnsciencepub.com The Ge–N bond distance is at the short end of the typical range for Ge(II)–N interactions, suggesting significant covalent character and potential overlap of the nitrogen p-orbital lone pair with an empty p-orbital on the germanium atom. cdnsciencepub.com

Table 2: Selected Bond Parameters for the Amido-Germanium(II) Iodide Complex [L*GeI]

| Parameter | Value | Source |

|---|---|---|

| Ge(1)–I(1) | 2.6641(4) Å | cdnsciencepub.com |

| Ge(1)–N(1) | 1.865(3) Å | cdnsciencepub.com |

| N(1)–Ge(1)–I(1) | 102.02(9)° | cdnsciencepub.com |

This interactive table presents key bond lengths and angles from a structurally characterized Ge(II) iodide complex.

In other nitrogen-ligated Ge(II) complexes, Ge–N bond lengths can vary, for example, from 1.956(7) Å to 2.047(7) Å, indicating a range from partial to full dative bond character. nih.gov The specific N–Ge–halide angle is a critical parameter defining the geometry around the metal center. cdnsciencepub.com

Coordination Geometry Analysis

Spectroscopic Probes for Structural Elucidation

A suite of spectroscopic techniques is employed to investigate the structural and electronic properties of Germanium(II) iodide and its derivatives.

X-ray Diffraction (XRD): XRD is the primary tool for determining the crystalline structure. For GeI₂, XRD patterns confirm the hexagonal unit cell and are used to measure the lattice parameters. acs.org The technique is also essential for confirming the phase purity of synthesized materials. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to probe the elemental composition and chemical (oxidation) states of the constituent atoms. acs.org High-resolution scans of the Ge 2p and I 3d core levels in GeI₂ confirm the presence and expected oxidation states of germanium and iodine. acs.orgacs.org For instance, analysis of the Ge 2p region can distinguish between Ge²⁺ in GeI₂ and any unreacted elemental germanium (Ge⁰). acs.org

Raman Spectroscopy: This technique investigates the vibrational modes of a material. The Raman spectrum of GeI₂ provides a characteristic fingerprint that can be used for material identification and to assess crystal quality. acs.org In the study of related polyiodide compounds, Raman spectroscopy is crucial for identifying the specific iodine moieties present (e.g., I₃⁻, I₅⁻) and evaluating the nature of the I–I interactions. rsc.org It has also been noted in the context of identifying Ge-amine-iodide complexes. researchgate.net

X-ray Diffraction (XRD) for Bulk and Thin Film Crystallinity

X-ray diffraction is a primary technique for determining the crystalline structure of materials. For bulk Germanium(II) iodide, XRD patterns confirm its hexagonal crystal structure. acs.org It typically adopts a cadmium iodide (CdI₂) type structure, which is layered. wikipedia.orgresearchgate.net The space group is identified as P-3m1 (No. 164) or P6̅m2. wikipedia.orgaip.orgnih.gov Detailed analysis of XRD data provides precise lattice parameters. For instance, reported values for the hexagonal unit cell are a = 4.13 Å and c = 6.79 Å, or a = 4.25 Å and c = 6.83 Å. acs.orgwikipedia.orgnih.gov The absence of peaks corresponding to other phases, such as Germanium(IV) iodide (GeI₄), in XRD patterns is a crucial indicator of sample purity. acs.org

In the context of thin films, XRD is essential for assessing the degree of crystallinity and preferred orientation. azonano.com The technique is widely used in the analysis of both semiconductor manufacturing and thin-film solar cells to ensure the structural integrity of the deposited layers. azonano.com For GeI₂-based derivatives like perovskite thin films, XRD confirms the phase purity and crystal structure. rsc.org The analysis of diffraction patterns helps in identifying the formation of the desired crystal phase and monitoring any structural changes or degradation. rsc.org

Table 1: Crystallographic Data for Germanium(II) Iodide (GeI₂)

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Hexagonal | acs.org |

| Space Group | P-3m1 (No. 164) / P6̅m2 | wikipedia.orgaip.orgnih.gov |

| Lattice Constant 'a' | 4.13 Å - 4.25 Å | acs.orgwikipedia.orgnih.gov |

| Lattice Constant 'c' | 6.79 Å - 6.83 Å | acs.orgwikipedia.orgnih.gov |

| Structure Type | Cadmium Iodide (CdI₂) | wikipedia.orgresearchgate.net |

Electron Microscopy Techniques (TEM, SEM, HRTEM, ADF-STEM) for Morphology and Nanostructure Analysis

Electron microscopy provides direct visualization of the morphology and microstructure of materials from the micrometer to the atomic scale.

Scanning Electron Microscopy (SEM) is used to examine the surface morphology of GeI₂. Studies on single crystals reveal a characteristic layered nature. acs.org For derivative compounds like germanium-based perovskites, SEM images show that morphology, including particle shape and size, is dependent on the specific composition. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer more detailed structural information. TEM analysis of GeI₂-based perovskite derivatives corroborates the presence of crystalline particulate motifs observed in SEM. acs.orgresearchgate.net HRTEM can reveal the long-range atomic order within a crystal. For a GeI₂ crystal, HRTEM has shown a characteristic d-spacing of 0.209 nm for the (110) plane, and the corresponding selected area electron diffraction (SAED) pattern confirms the hexagonal arrangement of its atoms. researchgate.net

Annular Dark-Field Scanning Transmission Electron Microscopy (ADF-STEM) is a powerful technique for compositional and structural analysis at the atomic level. thermofisher.com In the study of derivatives formed from GeI₂, such as the synthesis of hollow germanium nanoparticles via galvanic replacement, ADF-STEM imaging has been crucial. acs.orgnih.govresearchgate.net It has been used to visualize intermediate core/shell structures (e.g., Ag/Ge) and to confirm the hollow nature of the final nanoparticles, revealing features like pinholes in the shells. acs.orgnih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. For GeI₂, a wide survey XPS spectrum confirms the presence of germanium and iodine. acs.org High-resolution scans of the specific elemental regions provide detailed information.

The Ge 2p or Ge 3d regions are analyzed to determine the oxidation state of germanium. In a GeI₂ single crystal, the high-resolution Ge 2p spectrum can be deconvoluted to show a primary peak corresponding to the Ge²⁺ state at a binding energy of approximately 1219.01 eV. acs.org Other peaks may be present due to surface oxidation (Ge⁴⁺ from GeO₂) at around 1221.2 eV or elemental germanium (Ge⁰) at 1217.2 eV. acs.orgkfupm.edu.sa Similarly, analysis of the Ge 3d region can identify the Ge²⁺ state, although the Ge 2p region is sometimes preferred for its simplicity. acs.orgnih.gov The I 3d region also shows characteristic peaks confirming the presence of iodide. acs.org Angle-resolved XPS (ARXPS) studies have indicated that the surface of GeI₂ can be germanium-rich and have revealed a surface-to-bulk core-level shift, suggesting the surface environment differs from the bulk. researchgate.net

Table 2: Representative XPS Binding Energies for Germanium Species

| Species | Core Level | Binding Energy (eV) | Source(s) |

|---|---|---|---|

| Ge⁰ (elemental) | Ge 2p₃/₂ | ~1217.3 | acs.orgthermofisher.com |

| Ge⁰ (elemental) | Ge 3d₅/₂ | ~29.3 | thermofisher.com |

| Ge²⁺ (in GeI₂) | Ge 2p | ~1219.01 | acs.org |

| Ge⁴⁺ (in GeO₂) | Ge 2p₃/₂ | ~1220.2 - 1221.2 | acs.orgthermofisher.com |

| Ge⁴⁺ (in GeO₂) | Ge 3d₅/₂ | ~32.5 | thermofisher.com |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints and Structural Modifications

Vibrational spectroscopy techniques like FT-IR and Raman are used to probe the molecular vibrations of a compound, which are characteristic of its structure and bonding.

Raman Spectroscopy is particularly effective for analyzing the vibrational modes of GeI₂. The Raman spectrum of GeI₂ typically shows a prominent, convoluted peak around 120-122 cm⁻¹. acs.orgresearchgate.net This feature is attributed to the merged v1 and v3 stretching modes of Ge-I bonds. acs.org The absence of peaks at positions characteristic of GeI₄ (e.g., 155 or 256 cm⁻¹) is used to confirm the phase purity of the GeI₂ sample. acs.org Theoretical calculations have identified other Raman-active modes, including E and E modes, which correspond to the stretching vibrations of Ge-I bonds and an A₁g mode related to I-I bond vibrations reflecting interlayer interactions. aip.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy provides complementary information on the vibrational modes. In the study of derivatives, such as bulky amido-germanium(II) iodide complexes, FT-IR is used to identify characteristic stretching frequencies, like the N-H stretch, which confirms the presence of specific functional groups. cdnsciencepub.com It is also used to characterize surface passivating ligands on nanoparticles derived from GeI₂. acs.org

Table 3: Key Raman Peaks for Germanium(II) Iodide (GeI₂)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Source(s) |

|---|---|---|---|

| ~122 | v1 and v3 (merged) | Ge-I stretching modes | acs.org |

| ~58 | A₁g | I-I bond vibration (interlayer) | aip.orgresearchgate.net |

| ~87 | E | Ge-I stretching mode | researchgate.net |

| ~120 | E | Ge-I stretching mode | researchgate.net |

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Dynamics

NMR spectroscopy probes the local chemical environment of specific nuclei. For germanium compounds, ⁷³Ge NMR is the primary tool, although its application can be challenging due to the nucleus's low natural abundance and large quadrupole moment. researchgate.nethuji.ac.il

Solid-state ⁷³Ge NMR has been successfully applied to germanium halides, including GeI₂. cdnsciencepub.com These experiments, often conducted at high magnetic fields, provide information on the isotropic chemical shift (δiso) and the nuclear quadrupole coupling constant (CQ). cdnsciencepub.comresearchgate.net For GeI₂, the ⁷³Ge isotropic chemical shift has been reported to be approximately -214 to -217 ppm. cdnsciencepub.com The measured CQ is relatively small (e.g., 0.16 MHz), which is consistent with the high-symmetry environment of the germanium nucleus in the GeI₂ crystal structure. cdnsciencepub.comresearchgate.net Furthermore, ⁷³Ge Magic Angle Spinning (MAS) NMR has been used to estimate the indirect spin-spin coupling constant ¹J(⁷³Ge, ¹²⁷I) to be around 35 ± 10 Hz. researchgate.netcdnsciencepub.com Complementary ¹²⁷I NMR studies also support the high-symmetry site of iodine in the structure. cdnsciencepub.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

EDS (also known as EDX) is an analytical technique, typically coupled with an electron microscope (SEM or TEM), used for elemental analysis. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when bombarded by the electron beam. bruker.com

In the characterization of GeI₂, EDS is used to confirm the stoichiometry by quantifying the elemental ratio of germanium to iodine. aip.org Furthermore, EDS elemental mapping provides a visual representation of the spatial distribution of these elements. Studies on GeI₂ single crystals have shown a homogeneous distribution of Ge and I throughout the sample, which is indicative of a uniform composition. acs.org For derivatives such as core/shell or hollow nanostructures synthesized using GeI₂, EDS is essential for verifying the elemental composition of the different regions of the nanostructure. acs.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms Involving Germanium Ii Iodide

Adduct Formation with Carbenes and Other Lewis Bases

Germanium(II) iodide is known to react with carbenes to form stable ionic adducts. chemicalbook.comguidechem.comchemicalbook.inscbt.com This reactivity stems from the Lewis acidic nature of the germanium(II) center, which possesses an empty p-orbital, and the strong σ-donating ability of carbenes. N-heterocyclic carbenes (NHCs) are particularly effective in forming stable adducts with GeI₂. sci-hub.se For instance, the reaction of GeI₂ with 1,3,4,5-tetramethyl-imidazolin-2-ylidene (Me₂ImMe) leads to the formation of the corresponding NHC-GeI₂ adduct. sci-hub.se

The formation of these adducts can be viewed as a transfer of nucleophilicity from the carbene carbon to the germanium atom. sci-hub.se The resulting complexes often feature a pyramidal geometry around the germanium center. sci-hub.seresearchgate.net Research has shown that the stability and reactivity of these NHC-GeR₂ complexes (where R can be a halide or other organic substituent) are influenced by the substituents on the germanium atom. acs.org For example, NHC adducts of germylenes with different substituents exhibit varying reactivity towards other reagents. researchgate.netacs.org

Beyond carbenes, Germanium(II) iodide can also form adducts with other Lewis bases, although this area is less explored. The interaction with strong donor ligands can stabilize the germanium(II) center and modulate its reactivity. acs.org

Organogermanium Compound Synthesis Pathways

Germanium(II) iodide is a valuable precursor in the synthesis of various organogermanium compounds, which are of interest in materials science and organic synthesis.

Preparation of Allylgermanes via Allylstannane Reactions

Allylgermanes can be prepared through the reaction of Germanium(II) iodide with allylstannanes. chemicalbook.comguidechem.comchemicalbook.in This reaction provides a pathway to introduce an allyl group to a germanium center. The general transformation involves the transfer of the allyl group from tin to germanium. While specific mechanistic details for the direct reaction of GeI₂ with allylstannanes are not extensively documented in the provided search results, related preparations of allylgermanes often proceed with high regioselectivity, with the germyl (B1233479) group typically attaching to the less substituted end of the allyl system. oup.com This method is part of a broader class of reactions for creating carbon-germanium bonds, which are essential for the development of new organogermanium reagents and materials. researchgate.net

Formation of Homoallylic Alcohols through Allyl Bromide and Carbonyl Compound Interactions

Germanium(II) iodide facilitates the synthesis of homoallylic alcohols through a Barbier-type reaction. chemicalbook.comguidechem.comchemicalbook.in In this process, GeI₂ reacts with allyl bromide, often in the presence of a promoter like zinc iodide, to generate an allylgermanium(IV) species. chemicalbook.comguidechem.comchemicalbook.in This intermediate subsequently reacts with a carbonyl compound (an aldehyde or ketone) to yield the corresponding homoallylic alcohol. chemicalbook.comguidechem.comchemicalbook.in This one-pot synthesis is a convenient method for forming carbon-carbon bonds and introducing a hydroxyl group and an allyl group in a single synthetic operation.

Disproportionation Reactions for Germanium Deposition

2GeI₂ (g) ⇌ Ge (s) + GeI₄ (g)

This equilibrium is temperature-dependent. At elevated temperatures, the reaction shifts to the right, leading to the deposition of solid germanium. wikipedia.org This method is utilized in the electronics industry for the epitaxial growth of germanium layers. wikipedia.org The process offers a route to high-purity germanium films and nanocrystals. chemicalbook.comguidechem.com

Hydrolysis and Reaction with Moisture to Form Germanium(II) Hydroxide (B78521)

Germanium(II) iodide is sensitive to moisture and undergoes hydrolysis to form germanium(II) hydroxide (Ge(OH)₂). chemicalbook.comchemicalbook.inwikipedia.org This reaction occurs when GeI₂ is exposed to moist air or dissolved in water. chemicalbook.comchemicalbook.in The hydrolysis is a reversible reaction, as indicated by the following equilibrium:

GeI₂ + 2H₂O ⇌ Ge(OH)₂ + 2HI easychem.org

Germanium(II) hydroxide is a poorly characterized compound, often described as a white or yellow precipitate. wikipedia.org It is only slightly soluble in water. wikipedia.org The formation of the hydroxide highlights the need to handle Germanium(II) iodide under anhydrous conditions to maintain its integrity. chemicalbook.comchemicalbook.in

Reactivity with Ammonia (B1221849) Solutions Leading to Imine Germanium

Germanium(II) iodide reacts with ammonia solutions to produce germanous imide (GeNH). alfa-chemistry.comacs.org This reaction is an example of ammonolysis, where the Ge-I bonds are cleaved and replaced by Ge-N bonds. The reaction is analogous to the ammonolysis of germanium(IV) halides. acs.org The formation of imine germanium demonstrates the reactivity of the germanium(II) center towards nitrogen-based nucleophiles. alfa-chemistry.com

Oxidative Cleavage Reactions in Germanium–Germanium Bonds

The chemistry of germanium is marked by its ability to form stable germanium-germanium (Ge-Ge) bonds, a property central to the synthesis of various organogermanium compounds and materials. While Ge-Ge bonds are relatively robust, particularly when compared to analogous silicon-silicon bonds which are readily cleaved, they can undergo cleavage under specific reaction conditions. gelest.com One significant reaction pathway is oxidative cleavage, where the Ge-Ge bond is broken through an oxidation reaction.

Research has demonstrated that the Ge-Ge bond in certain germanium compounds, such as digermynes, can be cleaved through oxidative addition reactions. For instance, the reaction of a digermyne with iodine results in the oxidative cleavage of the germanium-germanium triple bond to yield a two-coordinate amido-germanium(II) iodide complex. researchgate.net A similar oxidative addition reaction is observed in other germanium complexes, highlighting this as a viable pathway for transforming compounds with Ge-Ge bonds.

The stability of the Ge-Ge bond is influenced by the substituents attached to the germanium atoms. Bulky ligands can stabilize low-valent germanium species, including those with Ge-Ge multiple bonds, but these bonds remain susceptible to attack by oxidizing agents like halogens. researchgate.net The cleavage of the Ge-Ge bond to form germanium(II) halides represents a fundamental transformation in germanium chemistry, illustrating the interplay between the +2 and +4 oxidation states.

Reduction Potentials and Reductive Synthesis of Germanium Nanomaterials

Germanium(II) iodide is a key precursor in the synthesis of germanium-based nanomaterials due to the accessibility of the Ge(0) state via reduction. The standard reduction potential of Germanium(II) to Germanium(0) is a critical parameter influencing these synthetic routes.

Reduction Potentials

The reduction potential for the Ge(II)/Ge(0) couple has been reported with some variation depending on the chemical environment. In aqueous solutions at 25°C, the potential is cited as approximately +0.1 V to +0.247 V. acs.orgnih.govacs.org The nature of the halide co-ligand also significantly impacts the reduction potential. Studies on halogermanate complexes show that the reduction potential for the [GeX₃]⁻ anion (where X = Cl, Br, I) becomes more positive when moving from chlorine to iodine, indicating that the [GeI₃]⁻ anion is more easily reduced than its chloride and bromide counterparts. researchgate.net

| Germanium Species | Reduction Potential (vs. SHE) | Conditions/Notes | Source |

|---|---|---|---|

| Ge(II) to Ge(0) | +0.247 V | General | acs.orgnih.gov |

| Ge²⁺ | 0.1 V | Aqueous solution, 25 °C | acs.org |

| [GeI₃]⁻ | More positive than [GeCl₃]⁻ and [GeBr₃]⁻ | Indicates easier reduction | researchgate.net |

Reductive Synthesis of Germanium Nanomaterials

The favorable reduction potential of Ge(II) makes Germanium(II) iodide an excellent precursor for the bottom-up synthesis of germanium nanomaterials, including nanocrystals (NCs), nanoparticles (NPs), and more complex hollow structures. researchgate.net

Various synthetic strategies have been developed:

Colloidal Synthesis: GeI₂ can be reduced in the presence of strong reducing agents within coordinating solvents to produce colloidal Ge NCs. researchgate.net The choice of solvent, ligands, temperature, and reaction time are critical parameters that control the nucleation and growth of the nanocrystals, thereby influencing their final size and distribution. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted routes using GeI₂ have proven to be highly reproducible for preparing germanium particles. acs.orgnih.gov This method allows for rapid heating and precise temperature control, facilitating the synthesis of crystalline Ge NCs.

Galvanic Replacement/Electroless Deposition: A notable method involves the use of sacrificial silver (Ag) nanoparticles to reduce GeI₂. acs.orgresearchgate.net In this process, Ag NPs reduce GeI₂ to form hollow Ge NPs through a galvanic exchange reaction, driven by the formation of the stable AgI product. acs.orgresearchgate.net Although the standard potential of Ag⁺/Ag (0.7993 V) would not suggest a spontaneous reaction, the formation of AgI provides the necessary thermodynamic driving force. acs.org This reaction is sensitive to the presence of specific ligands, such as tri-n-octylphosphine (TOP), which acts as a transport agent for the germanium and silver species. acs.orgresearchgate.net

The properties of the resulting nanomaterials are highly dependent on the synthetic conditions. For example, Ge NCs produced from GeI₂ reduction have been compared to those from GeI₄ reduction, with studies showing differences in crystallinity and optoelectronic properties, which can be analyzed through measurements like Urbach energy. acs.orgnih.gov

| Synthetic Method | Precursor | Key Features | Resulting Nanomaterial | Source |

|---|---|---|---|---|

| Colloidal Synthesis | GeI₂ | Uses strong reducing agents in coordinating solvents. | Colloidal Ge Nanocrystals (1.9–16.0 nm) | researchgate.net |

| Microwave-Assisted | GeI₂ | Highly reproducible method for crystalline particles. | Ge Nanocrystals (~9.8 nm) | acs.orgnih.gov |

| Galvanic Replacement | GeI₂ | Uses sacrificial Ag nanoparticles; driven by AgI formation. Requires TOP ligand. | Hollow Ge Nanoparticles | acs.orgresearchgate.net |

Applications and Advanced Materials Based on Germanium Ii Iodide

Advanced Semiconductor Technology

The role of GeI₂ in semiconductor technology is primarily linked to its function as a source for high-purity germanium and its inherent semiconductor properties. It is instrumental in fabricating next-generation electronic components.

Fabrication of High-Performance Transistors and Photodetectors

Germanium(II) iodide is a key material in the development of high-performance photodetectors. Researchers have successfully synthesized millimeter-sized single crystals of GeI₂ using a large-scale vapor transport method. acs.org These crystals have been used to fabricate metal-semiconductor-metal broadband photodetectors. acs.org GeI₂ is identified as a semiconductor with a predicted direct bandgap of 1.72 eV in its bulk form, making it suitable for optoelectronic applications. acs.org Photodetectors based on these GeI₂ single crystals have demonstrated promising performance metrics, including high responsivity (21.1 mA W⁻¹) and specific detectivity (5.54 × 10⁷ Jones) at room temperature. acs.org

The general semiconducting properties of germanium have historically been vital for creating transistors. samaterials.comamericanelements.comwikipedia.org In the context of advanced photodetectors, germanium is also explored as a less toxic replacement for lead in perovskite-based heterostructures, which are integrated with 2D materials like MoS₂ to create high-performance devices. acs.org

Epitaxial Growth and Thin Film Formation of Germanium for Electronic Devices

Germanium(II) iodide is utilized in the electronics industry for the epitaxial production of germanium layers. wikipedia.org This process often involves a disproportionation reaction where GeI₂ decomposes to form germanium and germanium tetraiodide (GeI₄) at elevated temperatures, depositing a thin, crystalline film of germanium onto a substrate. wikipedia.orgresearchgate.net

Furthermore, germanium compounds, including halides, are employed as precursors in vapor phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.com These methods are used to create germanium-containing films, such as silicon-germanium (SiGe), which are integral to the manufacture of electronic devices like heterojunction bipolar transistors. google.com The quality of these epitaxial films is crucial, as lattice mismatches with substrates (like silicon) can introduce defects such as threading dislocations. optica.org However, techniques involving low-temperature buffer layers and specific dopants can improve film quality significantly. optica.orgresearchgate.net

Photovoltaic and Optoelectronic Systems

GeI₂ is a pivotal compound in the search for efficient and environmentally benign materials for solar energy conversion and light-emitting technologies.

Development of Germanium-Based Solar Cells and Infrared Detectors

Germanium(II) iodide is a foundational component for creating lead-free germanium iodide perovskite solar cells. samaterials.comntu.edu.sgresearchgate.net As a substitute for lead, germanium has been the focus of computational screening and experimental synthesis to develop AGeI₃ perovskites, where 'A' is an organic or inorganic cation such as Cesium (Cs), Methylammonium (B1206745) (MA), or Formamidinium (FA). ntu.edu.sgresearchgate.netrsc.org

Solar cells fabricated with these materials have shown promising results. For instance, devices using CsGeI₃ and MAGeI₃ have yielded encouraging photocurrent densities. samaterials.comntu.edu.sg Research has demonstrated that CsGeI₃-based solar cells can achieve photocurrents of approximately 6 mA/cm², although challenges related to film formation and oxidation tendencies remain. ntu.edu.sgresearchgate.net Doping tin-lead perovskite solar cells with GeI₂ has also been shown to be an effective strategy, enhancing the power conversion efficiency to 21.9% and improving thermal stability by forming a protective germanium layer on the film's surface. acs.org In the realm of infrared detection, certain germanium-based perovskites like FAGeI₃ are considered particularly suitable for applications in the infrared region. nih.gov

| Device Type | Perovskite Material | Reported Photocurrent Density (Jsc) |

| Solar Cell | CsGeI₃ | 5.7 mA/cm² samaterials.comntu.edu.sg |

| Solar Cell | MAGeI₃ | 4.0 mA/cm² samaterials.comntu.edu.sg |

This table presents selected research findings on the performance of germanium-based perovskite solar cells.

Utilization in Light-Emitting Diodes (LEDs)

Elemental germanium is a recognized material in the fabrication of light-emitting diodes (LEDs). wikipedia.org Its semiconductor properties are fundamental to the function of these devices. wikipedia.org While direct applications of GeI₂ in LEDs are not as extensively documented as in photovoltaics, the broader family of metal-halide perovskites, including lead-free variants, is under intense investigation for LED applications. escholarship.orgnih.gov For example, research into near-infrared LEDs has utilized hybrid perovskite matrices to embed colloidal quantum dots, enhancing radiative recombination and achieving high power conversion efficiencies. scholaris.ca Studies on lead-free perovskites for LEDs have focused on materials like tin-based PEA₂SnI₄ for color-pure red emission. nih.gov The development of germanium-based perovskites for photovoltaics suggests a potential pathway for their future application in specialized LEDs.

Perovskite Materials for Energy Conversion and Electronics

Germanium(II) iodide is at the forefront of research into lead-free perovskite materials, which are sought after for their potential to replace toxic lead-based counterparts in various electronic applications. preprints.org The synthesis of AGeI₃-type perovskites (where A = Cs, CH₃NH₃, or HC(NH₂)₂) has been successfully demonstrated. ntu.edu.sgresearchgate.net These materials exhibit thermal stability up to 150°C and have bandgaps that can be tuned by altering the A-site cation. ntu.edu.sgresearchgate.net

The electronic and optical properties of these germanium iodide perovskites are of significant interest. For example, CH₃NH₃GeI₃ has a direct band gap of about 1.9 eV, making it potentially suitable for the top layer in a tandem solar cell. acs.orgacs.org Beyond photovoltaics, hybrid germanium iodide perovskites have shown remarkable nonlinear optical (NLO) properties, including strong second-harmonic generation (SHG) responses, which are attributed to the stereochemically active lone pair of electrons on the Ge²⁺ cation. acs.orgacs.org Researchers have also developed two-dimensional (2D) layered germanium iodide perovskites that exhibit ferroelectric behavior, opening up possibilities for their use in next-generation memory and electronic devices. researchgate.net

| Perovskite Compound | Dimensionality | Bandgap (eV) | Key Property/Application |

| CsGeI₃ | 3D | 1.6 acs.org | Photovoltaics samaterials.comntu.edu.sgresearchgate.net, Nonlinear Optics acs.org |

| CH₃NH₃GeI₃ (MAGeI₃) | 3D | 1.9 acs.orgacs.org | Photovoltaics samaterials.comntu.edu.sg, Tandem Solar Cells acs.org |

| HC(NH₂)₂GeI₃ (FAGeI₃) | 3D | 2.2 acs.org | Infrared Optoelectronics nih.gov, Nonlinear Optics acs.org |

| BA₂CsGe₂I₇ | 2D | ~1.8 researchgate.net | Ferroelectric Semiconductors researchgate.net |

This table summarizes the properties and potential applications of several germanium iodide-based perovskite materials.

Lead-Free Germanium Iodide Perovskite Solar Cells (e.g., AGeI3 Systems)

Germanium(II) iodide is a key precursor in the development of lead-free perovskite solar cells, offering a less toxic alternative to lead-based materials. researchgate.netntu.edu.sg Perovskites with the general formula AGeI3, where 'A' is a monovalent cation, are being actively researched for their potential in photovoltaic applications. researchgate.netntu.edu.sgntu.edu.sgresearchgate.net The 'A' cation can be an inorganic ion like Cesium (Cs) or an organic cation such as Methylammonium (MA) or Formamidinium (FA). researchgate.netntu.edu.sgresearchgate.netacs.org

These germanium-based perovskite materials are explored as light-absorbing layers in solar cells. researchgate.netiljs.org.ngmdpi.com The choice of the 'A' cation influences the material's properties, including its bandgap and stability. ntu.edu.sgresearchgate.net For instance, CsGeI3, MAGeI3, and FAGeI3 have been synthesized and studied as potential absorber materials. researchgate.netmdpi.com

Research has shown that the performance of these solar cells is still under development. While CsGeI3-based solar cells have demonstrated higher photocurrents, they face challenges related to poor film formation and a tendency to oxidize. ntu.edu.sgntu.edu.sgresearchgate.net Theoretical studies and simulations are being employed to optimize the device structure and identify suitable electron and hole transport layers to improve the efficiency of Germanium Iodide-based perovskite solar cells. iljs.org.ngmdpi.com For example, simulations have investigated various device architectures, such as FTO/TiO2/FAGeI3/PTAA/Au, to enhance photovoltaic performance. mdpi.com

| Compound Name | Formula | Application |

| Cesium Germanium Iodide | CsGeI3 | Lead-free perovskite solar cells |

| Methylammonium Germanium Iodide | MAGeI3 | Lead-free perovskite solar cells |

| Formamidinium Germanium Iodide | FAGeI3 | Lead-free perovskite solar cells |

Detailed Research Findings:

Computational screening has identified Germanium as a promising substitute for lead in halide perovskites for solar cell applications. ntu.edu.sgntu.edu.sgresearchgate.net

Synthesized AGeI3 compounds (A = Cs, MA, FA) are reported to be stable up to 150°C. ntu.edu.sgresearchgate.net

The bandgaps of AGeI3 perovskites are correlated with the size of the A-site cation. ntu.edu.sgresearchgate.net

CsGeI3-based solar cells have achieved photocurrents of approximately 6 mA/cm². ntu.edu.sgntu.edu.sgresearchgate.net

Simulations of FAGeI3-based perovskite solar cells have shown the potential for efficiencies around 15.62% with an optimized device structure. mdpi.com

The introduction of bromide ions into methylammonium germanium iodide has been shown to improve solar cell performance. researchgate.net

Two-Dimensional Layered Germanium Iodide Perovskite Ferroelectric Semiconductors (e.g., A2CsGe2I7)

A novel class of materials based on germanium(II) iodide are two-dimensional (2D) layered perovskite ferroelectric semiconductors. researchgate.netresearchgate.netnih.gov An example of this is the A2CsGe2I7 series, where 'A' can be an organic cation like propylammonium (PA), butylammonium (B8472290) (BA), or amylammonium (AA). researchgate.netresearchgate.netnih.gov These materials are of interest for next-generation electronics and spintronics due to their unique behaviors induced by their layered structure and spontaneous electrical polarization. researchgate.netresearchgate.netnih.gov

These 2D germanium iodide perovskites exhibit noteworthy semiconducting properties, including a narrow direct bandgap of about 1.8 eV and significant conductivity. researchgate.netresearchgate.netnih.gov A key characteristic of these materials is their large in-plane ferroelectric polarization, which has been measured to be over ~10.0 μC/cm². researchgate.netresearchgate.netnih.gov This ferroelectricity is attributed to the displacement of ions within the crystal structure, influenced by the stereo-active lone-pair electrons of the Ge²⁺ ion. researchgate.netresearchgate.netnih.gov

| Compound | Formula | Key Property |

| (propylammonium)2CsGe2I7 | (PA)2CsGe2I7 | Ferroelectric Semiconductor |

| (butylammonium)2CsGe2I7 | (BA)2CsGe2I7 | Ferroelectric Semiconductor |

| (amylammonium)2CsGe2I7 | (AA)2CsGe2I7 | Ferroelectric Semiconductor |

Detailed Research Findings:

The A2CsGe2I7 series of 2D layered perovskites have been successfully synthesized. researchgate.netresearchgate.netnih.gov

These materials possess a narrow direct bandgap of approximately 1.8 eV. researchgate.netresearchgate.netnih.gov

Conductivity in these materials has been measured to be over 32.23 nS/cm. researchgate.netresearchgate.netnih.gov

They exhibit a large in-plane ferroelectric polarization exceeding ~10.0 μC/cm². researchgate.netresearchgate.netnih.gov

The ferroelectric properties arise from the large off-centering ion displacement induced by the stereo-active lone-pairs of Ge²⁺. researchgate.netresearchgate.netnih.gov

Investigations into Polarization-Sensitive Bulk Photovoltaic Effects

The unique ferroelectric nature of certain germanium iodide-based perovskites gives rise to the bulk photovoltaic effect (BPVE), which is a promising area of research for optoelectronic devices. researchgate.netresearchgate.netnih.gov Unlike conventional photovoltaics, the BPVE in ferroelectric materials can generate a photovoltage that exceeds the material's bandgap. rsc.org

In the context of 2D layered germanium iodide perovskites like BA2CsGe2I7, a superior polarization-sensitive bulk photovoltaic effect has been observed. researchgate.netresearchgate.netnih.gov This material demonstrates a polarization ratio of 1.68 and a high short-circuit current density of up to 81.25 μA/cm². researchgate.netresearchgate.netnih.gov This performance is considered superior to other reported layered halide perovskite ferroelectrics. researchgate.netresearchgate.netnih.gov The BPVE in these materials is being explored for applications in self-powered and sensitive photodetectors. researchgate.net

Detailed Research Findings:

The 2D layered perovskite BA2CsGe2I7 exhibits a superior polarization-sensitive bulk photovoltaic effect. researchgate.netresearchgate.netnih.gov

A polarization ratio of 1.68 has been measured for BA2CsGe2I7. researchgate.netresearchgate.netnih.gov

This material can generate a high short-circuit current density, reaching up to 81.25 μA/cm². researchgate.netresearchgate.netnih.gov

These findings suggest a promising path for developing 2D ferroelectric semiconductors for photoelectronic applications. researchgate.netresearchgate.netnih.gov

Nanotechnology and Quantum Technologies

Synthesis of Germanium Nanoparticles and Nanowires with Controlled Morphologies

Germanium(II) iodide serves as a precursor in the synthesis of germanium (Ge) nanoparticles and nanowires, which are fundamental building blocks for various nanotechnology applications. berkeley.edu Colloidal synthesis methods, which involve the reduction of a germanium iodide precursor, are utilized to produce Ge nanocrystals with sizes ranging from 1.9 to 16.0 nm. The morphology and crystallinity of these nanostructures can be controlled by adjusting reaction parameters such as temperature and time. For instance, a minimum temperature of 250 °C is necessary for the colloidal synthesis of crystalline Ge, while temperatures around 200 °C have been found to minimize defects in the crystal structure.

Germanium nanowires can be synthesized through a vapor-liquid-solid (VLS) mechanism, where a metal nanoparticle acts as a catalyst to direct the one-dimensional growth of the nanowire. Another approach is the vapor transport method, where a mixture of Germanium and Germanium(IV) iodide (GeI4) is heated in a sealed tube to produce single-crystalline Ge nanowires with diameters under 30 nm. berkeley.edu

Exploration in Quantum Dot Technology and Information Processing

Germanium is a promising material for quantum technologies, including quantum dot spin qubits and information processing, due to its favorable electronic properties and compatibility with silicon-based technology. arxiv.orgutwente.nl Quantum dots (QDs), which are semiconductor nanocrystals, can be fabricated from germanium. arxiv.orgqutech.nl The synthesis of colloidal germanium quantum dots with tunable sizes has been achieved through the thermal decomposition of Germanium(II) iodide. acs.org

The ability to control the size of Ge QDs allows for the tuning of their quantum confinement effects. acs.org Germanium's high hole mobility and the potential for creating nuclear spin-free material make it an attractive platform for developing coherent quantum bits (qubits). arxiv.orgutwente.nl Research is ongoing to integrate Ge quantum dots into devices for quantum information processing, leveraging the unique properties of holes confined within these nanostructures. arxiv.orgutwente.nl

Germanium Iodide-Mediated Nanodiamond Synthesis under High-Pressure High-Temperature Conditions

An intriguing application of germanium iodide is in the synthesis of nanodiamonds under moderate high-pressure, high-temperature (HPHT) conditions. researchgate.net Specifically, Germanium(IV) iodide (GeI4) has been used to facilitate the creation of nanodiamonds from adamantane (B196018), a diamondoid molecule, at a pressure of 3.5 GPa and a temperature of 500 °C. researchgate.net These conditions are considerably milder than those required for conventional HPHT nanodiamond synthesis methods. researchgate.net

This germanium iodide-mediated approach represents a step towards a "bottom-up" synthesis of diamonds, where the process is designed at a molecular level using well-defined precursors. researchgate.net However, other studies have indicated that the pyrolysis of adamantane in the presence of germanium iodide resulted only in graphitization, suggesting that the precise conditions and precursors are critical for successful nanodiamond formation. sci-hub.se

Catalysis and Organic Transformation

Germanium(II) iodide (GeI₂) serves as a significant compound in the field of catalysis and organic synthesis. The unique electronic structure of the germanium(II) center, which possesses both a lone pair of electrons and vacant p-orbitals, imparts reactivity that is harnessed for various chemical transformations.

Germanium(II) iodide is utilized as a mediator and reagent in the synthesis of specialized organic molecules. A notable application is in the allylation of carbonyl compounds to produce homoallylic alcohols. capes.gov.br In this type of reaction, GeI₂ facilitates the formation of a carbon-carbon bond between an allyl group and the carbonyl carbon. For instance, GeI₂ can mediate the reaction between an allyl source, such as an allylstannane or an allyl bromide, and various aldehydes and ketones. capes.gov.br

The process often involves the in-situ generation of a more reactive allylgermanium species. When GeI₂ is used with allyl bromide and zinc iodide, an allylgermanium(IV) intermediate is formed, which then reacts with carbonyl compounds to yield the desired homoallylic alcohols. Furthermore, Germanium(II) iodide is known to react with carbenes to form stable ionic adducts, showcasing its utility in trapping these highly reactive intermediates and forming new organogermanium compounds.

Table 1: Examples of Germanium(II) Iodide in Organic Synthesis

| Reactant 1 | Reactant 2 | Reagent System | Product Type |

| Carbonyl Compound | Allyl Bromide | GeI₂ / Zinc Iodide | Homoallylic Alcohol |

| Carbonyl Compound | Allylstannane | GeI₂ | Homoallylic Alcohol |

| Carbene | GeI₂ | - | Germanium-Carbene Adduct |

The reactivity of low-valent germanium compounds extends to polymerization reactions. While specific studies detailing the use of Germanium(II) iodide as a catalyst for the polymerization of α,β-unsaturated carbonyl compounds are not widely documented in reviewed literature, the analogous reactivity of other Ge(II) species provides insight into this potential application. For example, related Ge(II) compounds like bis[bis(trimethylsilyl)amino]germanium have been shown to react with α,β-unsaturated ketones. gelest.com This reaction proceeds not through a catalytic cycle but via the formation of poly(germanium enolates), demonstrating the ability of the Ge(II) center to engage with these substrates and form polymer-like structures. gelest.com This reactivity highlights the potential for developing Ge(II)-based systems for C-C bond formation in polymerization contexts.

The distinct electronic nature of the germanium(II) center makes it a powerful tool for the activation of small, typically inert molecules, a cornerstone of modern catalysis. uwo.ca Ge(II) compounds are considered ambiphilic, possessing both Lewis acidic (vacant p-orbitals) and Lewis basic (lone pair) characteristics. rsc.org This dual nature allows them to interact with and polarize a variety of small molecules (e.g., H₂, CO₂, NH₃), facilitating their cleavage and incorporation into synthetic cycles. gelest.comresearchgate.net

Recent research has focused on tailoring cationic germanium(II) species, known as germyliumylidenes, for enhanced catalytic activity. rsc.orgresearchgate.net These highly reactive species can be generated from stable Ge(II) precursors and have shown promise in transition metal-free catalysis. rsc.org

Furthermore, Germanium(II) compounds, including halides like GeI₂, can function as unique ligands in what is termed "transition metal-main group cooperative catalysis." researchgate.netnih.gov In these systems, the Ge(II) center coordinates to a transition metal (such as gold, silver, or iridium). nih.govrsc.org This interaction is not merely passive; the germanium ligand actively participates in the catalytic cycle. The synergy between the d-orbitals of the transition metal and the frontier orbitals of the germanium(II) center creates a bimetallic active site capable of novel reactivity, such as the cooperative cleavage of chemical bonds that would be difficult for either metal to achieve alone. researchgate.netacs.org This cooperative action opens new pathways for designing highly efficient and selective catalysts. d-nb.info

Catalytic C–C Bond Formation via Polymerization of α,β-Unsaturated Carbonyl Compounds

Anhydrous Proton Conductors

Germanium(II) iodide has been identified as a key component in the development of advanced solid-state materials, specifically anhydrous proton conductors. These materials are critical for the next generation of electrochemical devices, such as proton-exchange membrane fuel cells (PEMFCs) that can operate at intermediate temperatures (above 100 °C) without the need for water.

In a notable study, Germanium(II) iodide was used as a dopant to create novel metal iodide-doped thioborate glasses. These materials are synthesized in a series represented by the formula xGeI₂ + (1 − x)(HBS₂)₃. The incorporation of GeI₂ into the hydrogen-rich thioborate glass network serves to improve the anhydrous proton conductivity by one to two orders of magnitude compared to the undoped material. This enhancement is analogous to the strategy of doping silver halide salts into chalcogenide glasses to improve ionic conductivity. The research demonstrated that these GeI₂-doped materials represent a significant step toward creating viable intermediate temperature proton conductors.

Table 2: Research Findings on GeI₂-Doped Anhydrous Proton Conductors

| Material System | Dopant | Purpose | Key Finding |

| (HBS₂)₃ (Thioborate Glass) | Germanium(II) Iodide (GeI₂) | To create an anhydrous proton conductor | Doping with GeI₂ significantly improves anhydrous proton conductivity, making the material suitable for intermediate temperature applications. |

Theoretical and Computational Chemistry of Germanium Ii Iodide Systems

The theoretical and computational investigation of Germanium(II) iodide (GeI₂) and its related systems provides profound insights into their fundamental properties and potential for advanced applications. By employing a range of computational methods, researchers can predict and understand the electronic, structural, and thermodynamic characteristics that govern the behavior of these materials.

Advanced Topics in Low Valent Germanium Chemistry Relevant to Germanium Ii Iodide

Germanium(II) Cationic Compounds: Synthesis and Stabilization

The generation and stabilization of germanium(II) cationic compounds have become a cornerstone of modern main-group chemistry. researchgate.net These species are of fundamental interest due to the ambiphilic nature of the Ge(II) center, which possesses both a lone pair of electrons and vacant p-orbitals. rsc.orgacs.org This electronic structure makes them promising candidates for small-molecule activation and catalysis. researchgate.netmdpi.com The successful isolation of these highly reactive cations hinges on sophisticated synthetic strategies, primarily involving sterically demanding ligands and the use of weakly coordinating anions and solvents to minimize unwanted interactions. rsc.org

The family of Ge(II) cationic compounds can be broadly classified into three major types: germyliumylidenes (monocations), bis(germyliumylidenes), and germanium(II) dications. researchgate.netresearchgate.net

Germyliumylidenes ([RGeL]⁺): These are Ge(II) monocations, often stabilized by donor ligands. tum.de A prevalent synthetic method is the abstraction of a halide from a suitable germylene precursor. tum.deumich.edu For instance, treating a chlorogermylene with a halide scavenger can yield a germyliumylidene. umich.edu Another route involves the protonation of germylenes using a Brønsted acid with a weakly coordinating anion. rsc.org The choice of ligand is critical; for example, bis(N-heterocyclic carbene)borates have been used to create zwitterionic germyliumylidene chlorides, which can then be converted to germyliumylidene hydrides. acs.orgacs.org These species exhibit both electrophilic and nucleophilic character, making them versatile. tum.deumich.edu

Bis(germyliumylidene): These compounds feature two cationic Ge(II) centers within the same molecule. Their synthesis is challenging due to the significant Coulombic repulsion between the two positive charges. tum.deumich.edu Nevertheless, examples have been reported, often stabilized by bridging ligands that can effectively delocalize the positive charge. tum.de For instance, N-heterocyclic imines have been used to synthesize germylene-germyliumylidenes that possess significant bis(germyliumylidene) character. tum.deumich.edu The stability of these systems can be enhanced by the presence of a coordinated anion. tum.de

Germanium(II) Dications ([GeLₙ]²⁺): Isolating Ge(II) dications is particularly difficult and requires strong donor ligands and often a high coordination number to shield the highly charged germanium center. tum.deumich.eduwikipedia.org Landmark examples include dications stabilized by bulky N-heterocyclic carbenes (NHCs) or isocyanide ligands. wikipedia.orgcapes.gov.br A notable strategy involves encapsulating the Ge²⁺ ion within macrocyclic ligands like cryptands or crown ethers. rsc.orgwikipedia.orgnih.gov For example, a Ge(II) dication encapsulated in [2.2.2]cryptand was synthesized from an N-heterocyclic carbene complex of GeCl(O₃SCF₃), demonstrating that these macrocycles can effectively stabilize non-metallic cations. rsc.orgnih.gov

| Cation Type | General Formula | Common Synthetic Strategy | Stabilizing Ligands |

| Germyliumylidene | [RGeL]⁺ | Halide abstraction from RGeCl(L) | N-heterocyclic carbenes (NHCs), anilido-imino ligands |

| Bis(germyliumylidene) | [LGe-X-GeL]²⁺ | Reaction of iminogermylene with BF₃·OEt₂ | N-heterocyclic imines, borata-bis(NHCs) |

| Germanium(II) Dication | [GeLₙ]²⁺ | Ligand exchange/anion abstraction | Cryptands, crown ethers, bulky NHCs, isocyanides |

Design Principles for Ligand Systems in Stabilizing Low-Valent Germanium

The stability and reactivity of low-valent germanium compounds are profoundly influenced by the electronic and steric properties of their supporting ligands. researchgate.netccspublishing.org.cn The primary goal is to provide kinetic and/or thermodynamic stabilization to the reactive germanium center without quenching its desired reactivity.

Key design principles include:

Steric Bulk: Large, sterically demanding ligands are crucial for preventing the oligomerization or polymerization of highly reactive germylene species. wikipedia.org Bulky groups like terphenyls or ligands with 2,6-diisopropylphenyl substituents create a protective pocket around the metal center, kinetically hindering intermolecular reactions. nih.govnih.gov

Electronic Effects: Ligands act as electron donors to the electron-deficient Ge(II) center. N-heterocyclic carbenes (NHCs) are excellent σ-donors and have been instrumental in stabilizing a wide array of low-valent germanium compounds, including cations and germylenes. nih.govrsc.orgresearchgate.net The π-donating ability of substituents on the germanium atom also plays a role, influencing the bond length between germanium and the coordinating ligand. researchgate.net

Chelation and Polydenticity: Polydentate ligands, which bind to the germanium center at multiple points, offer enhanced stability through the chelate effect. nih.gov Ligands like bis(pyridylimino)isoindolide (BPI), aza-dipyrromethene (a-DPM), and various pincer-type ligands provide a rigid and protective coordination environment. wikipedia.orgrsc.orgresearchgate.net Flexible tetradentate bis(imine) ligands have been used to stabilize Ge(II) cationic species, where the ligand's flexibility allows the germanium center to adopt geometries suitable for further reactions. researchgate.net

Redox-Activity: Non-innocent or redox-active ligands can participate directly in chemical transformations, working in concert with the germanium center. rsc.org This opens up alternative redox pathways and enables element-ligand cooperative bond activation. nih.govacs.org

Reactivity of Germanium(I) Dimers

Germanium(I) dimers, which feature a Ge-Ge bond, exist as either digermenes (R₂Ge=GeR₂) or digermynes (RGe≡GeR), depending on the nature of the substituent R. These compounds exhibit "transition-metal-like" reactivity, particularly in the activation of small molecules. nih.govnih.gov

Bulky digermynes, for example, can activate dihydrogen (H₂), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) under mild conditions. nih.govnih.gov The reactivity of these dimers is highly dependent on the steric bulk of the amide or terphenyl ligands used for stabilization. nih.govresearchgate.net Reactions of amido-germanium(I) compounds with H₂ can yield amido-digermenes. nih.govresearchgate.net Furthermore, some germanium(I) cluster compounds, such as (DBu LGe)₄, can act as a masked source of the highly reactive digermyne fragment in reactions with unsaturated substrates. nih.govresearchgate.net The reaction of a pyridyl-1-azaallyl germanium(I) dimer with azobenzene (B91143) results in a digermahydrazine derivative, while its reaction with diiron nonacarbonyl yields novel unsymmetric germanium(I) complexes where the two germanium centers have different coordination geometries. researchgate.net

Digermylene Oxides and Their Coordination Chemistry

Digermylene oxides are a class of low-valent compounds with the general structure LGe-O-GeL, where two germylene (Ge(II)) centers are bridged by an oxygen atom. acs.org They can be synthesized through various methods, including the controlled hydrolysis of germylene precursors or by heating germylene monochlorides with potassium hydroxide (B78521). mathnet.rucornell.edumathnet.ru

These oxides are not merely decomposition products but are valuable synthons themselves. The germanium centers retain their lone pairs, allowing them to act as ligands towards other metals. mathnet.ru For example, the digermylene oxide [{(i-Bu)₂ATIGe}₂O] reacts with copper(I) iodide to form a [({(i-Bu)₂ATIGe}₂O)₂(Cu₄I₄)] cluster. acs.org Similarly, reaction with vanadocene produces a dinuclear derivative containing a rare vanadium-germylene coordination bond. mathnet.rumathnet.ru The reactivity of the Ge-O bond itself has also been explored, with oxidative addition reactions leading to germaacid anhydride (B1165640) complexes. acs.orgcornell.edu

Comparative Studies with Other Heavy Group 14 Dimetallenes and Dimetallynes

The chemistry of germanium dimetallenes (Ge=Ge) and dimetallynes (Ge≡Ge) is best understood in the context of its heavier Group 14 congeners (Si, Sn, Pb). Unlike the planar geometry of ethylene (B1197577) (C=C) and the linear structure of acetylene (B1199291) (C≡C), their heavier analogues exhibit distinct structural features due to differences in hybridization and relativistic effects. nih.govresearchgate.net

Dimetallenes (E=E, E = Si, Ge, Sn): Heavy dimetallenes typically adopt a trans-bent geometry rather than a planar one. nih.gov This is attributed to the larger energy gap between the valence s and p orbitals, which disfavors sp² hybridization. The bonding is often described as two donor-acceptor interactions rather than a classic double bond. wikipedia.org The degree of bending and the E=E bond length are influenced by the nature of the substituents. nih.gov

Dimetallynes (E≡E, E = Ge, Sn, Pb): Similarly, heavy dimetallynes are not linear but have a trans-bent structure. Their reactivity often resembles that of transition metals, readily participating in oxidative addition and cycloaddition reactions. nih.govacs.org The stability of these multiple bonds decreases down the group, and many exist in equilibrium with their monomeric radical forms in solution. escholarship.org

| Property | Si=Si | Ge=Ge | Sn=Sn |

| Typical Geometry | trans-bent | trans-bent | trans-bent, twisted |

| Bonding Character | Weaker π-overlap than C=C | Weaker π-overlap than Si=Si | Primarily σ-bond with weak π-interaction |

| Reactivity Trend | High reactivity towards addition | High reactivity, small molecule activation | Very high reactivity, often dissociates to monomers |

This table presents general trends; specific properties vary significantly with substituents.

Element-Ligand Cooperative Bond Activations

A frontier area in main-group chemistry is the concept of element-ligand cooperativity (ELC), where both the germanium center and the ligand actively participate in breaking chemical bonds. nih.govacs.org This approach is distinct from systems where the ligand is merely a passive spectator providing steric or electronic stabilization.

For ELC to be effective, the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—must be suitably located. nih.govacs.org In many designed systems, the HOMO is localized on the ligand backbone, while the LUMO is centered on the germanium atom. nih.govacs.org This separation of FMOs creates an ambiphilic system capable of cooperative reactivity.

For example, a calix tum.depyrrole germanium complex was shown to activate aldehydes, water, and alcohols through the cooperative addition of O-H or C-O bonds across the Ge center and the ligand framework. nih.govacs.org In another case, the cooperative action between a germanium center and a rhodium center, bridged by a terphenyl ligand, was found to be crucial for the activation of C-H bonds. chemrxiv.org This synergistic action allows main-group elements to perform transformations previously thought to be exclusive to transition metals. nih.govd-nb.info

Future Research Directions and Emerging Trends in Germanium Ii Iodide Chemistry

The field of Germanium(II) iodide (GeI₂) research is experiencing a significant resurgence, driven by the quest for novel materials with unique electronic, optical, and catalytic properties. As a key precursor and functional material in its own right, GeI₂ is at the forefront of innovations in energy, electronics, and chemical synthesis. This article explores the future research directions and emerging trends that are poised to define the next chapter of Germanium(II) iodide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.